4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

CCR4 antagonist piperazinyl pyrimidine structural novelty

4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549026-24-4) is a heterocyclic small molecule with molecular formula C20H26N6 and molecular weight 350.5 g/mol. It belongs to a family of piperazinyl pyrimidine derivatives that have been investigated as antagonists of the human chemokine receptor 4 (CCR4), a G-protein coupled receptor implicated in allergic inflammation, asthma, and atopic dermatitis.

Molecular Formula C20H26N6
Molecular Weight 350.5 g/mol
CAS No. 2549026-24-4
Cat. No. B6442094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS2549026-24-4
Molecular FormulaC20H26N6
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCC4)C5CC5
InChIInChI=1S/C20H26N6/c1-14-7-8-21-20(22-14)26-11-9-25(10-12-26)18-13-17(15-3-2-4-15)23-19(24-18)16-5-6-16/h7-8,13,15-16H,2-6,9-12H2,1H3
InChIKeyUOXBQBMRLRNJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549026-24-4) – Compound Identity and Baseline Characteristics


4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549026-24-4) is a heterocyclic small molecule with molecular formula C20H26N6 and molecular weight 350.5 g/mol. It belongs to a family of piperazinyl pyrimidine derivatives that have been investigated as antagonists of the human chemokine receptor 4 (CCR4), a G-protein coupled receptor implicated in allergic inflammation, asthma, and atopic dermatitis [1]. The compound appears in the patent family US-9493453-B2 / WO2013104254A1, which claims CCR4 antagonism for generic piperazinyl pyrimidines, but quantitative biological data specific to this compound were not identified in peer-reviewed primary literature or authoritative public bioactivity databases at the time of this analysis.

Why Generic Substitution Fails for 4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549026-24-4)


In-class piperazinyl pyrimidine CCR4 antagonists cannot be interchanged without quantitative evidence. The patent literature encompasses broad generic formulas with wide variability in substitution patterns (e.g., cyclopropyl vs. cyclobutyl; different aryl/heteroaryl piperazine appendages), and activity at CCR4 is known to be exquisitely sensitive to these structural variations [1]. The target compound's unique combination of a 4-cyclobutyl, 2-cyclopropyl pyrimidine core with a 4-(4-methylpyrimidin-2-yl)piperazine side chain is structurally distinct from the majority of exemplified compounds in the patent, which typically bear simpler alkyl or phenyl substitutions [1]. Without head-to-head comparative data on binding affinity (Ki), functional antagonism (IC50), selectivity, metabolic stability, or in vivo efficacy, any assumption of functional equivalence to other family members is unjustified and represents a scientific risk for procurement decisions.

Quantitative Differentiation Evidence for 4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine – Comparator-Based Analysis


Structural Differentiation from Closest Patent-Exemplified Analogs

The target compound features three substituents that are individually uncommon within the US-9493453-B2 patent's exemplified compound pool: a C4 cyclobutyl group, a C2 cyclopropyl group, and an N-piperazinyl 4-methylpyrimidin-2-yl moiety. Examination of the patent's generic Formula I and representative examples reveals that the vast majority of disclosed compounds bear C2 methyl or ethyl groups and C4 methyl or phenyl groups, with piperazine N-substituents predominantly being simple benzyl, phenyl, or pyridyl groups [1]. The simultaneous presence of all three distinguishing substituents in a single molecule (cyclobutyl, cyclopropyl, 4-methylpyrimidin-2-yl) creates a unique three-dimensional pharmacophore not represented in any of the patent's specific numbered examples [1].

CCR4 antagonist piperazinyl pyrimidine structural novelty

Class-Level CCR4 Antagonist Activity – Contextual Placement

The parent patent US-9493453-B2 claims that compounds of Formula I exhibit CCR4 antagonism and are useful for treating CCR4-related diseases including asthma, allergic dermatitis, and rheumatoid arthritis [1]. However, the patent does not provide individual IC50, Ki, or Kd values for any specific compound, presenting only generalized activity ranges. Public bioactivity databases such as ChEMBL and BindingDB do not contain entries for this specific compound (CAS 2549026-24-4) as of the search date. By contrast, certain structurally related piperazinyl pyrimidines from the same patent family have been deposited in BindingDB with Ki values in the 3.2–100 nM range against human CCR4 in radioligand displacement assays [2]. These data serve as a class-level benchmark but cannot be directly attributed to the target compound.

CCR4 chemokine receptor antagonist activity

Physicochemical Differentiation – Calculated Properties vs. Closest Analogs

The target compound (MW 350.5 g/mol; formula C20H26N6) occupies a distinct physicochemical space compared to its closest commercially indexed analogs. A search for structurally similar compounds sharing the 4-cyclobutyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine core but with varying N-piperazine substituents reveals systematic differences in molecular weight, hydrogen bond acceptor count, and lipophilicity. For example, the 5-fluoropyrimidin-2-yl analog (CAS not specified; C19H23FN6, MW 354.4) bears a fluorine atom that alters electronic distribution and metabolic soft spots, while the unsubstituted pyrimidin-2-yl analog (C19H24N6, MW 336.4) lacks the methyl group that influences steric bulk and lipophilicity . These structural variations can be exploited in structure-activity relationship (SAR) studies to map the contribution of the 4-methyl substituent on the terminal pyrimidine ring to target binding and pharmacokinetic properties.

drug-likeness physicochemical properties lead optimization

Recommended Application Scenarios for 4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549026-24-4)


CCR4 Antagonist Screening Library Design – Novel Scaffold Expansion

Structural analysis confirms that the target compound possesses a unique combination of substituents not represented among the specific examples in the foundational CCR4 antagonist patent US-9493453-B2 [1]. Procurement is recommended when the research objective is to diversify a CCR4-focused screening library beyond the well-explored substitution patterns, potentially accessing selectivity profiles or pharmacokinetic properties not achievable with simpler analogs.

Structure-Activity Relationship (SAR) Studies on the Terminal Pyrimidine Substituent

The target compound, bearing a 4-methylpyrimidin-2-yl group, can serve as a key intermediate in SAR campaigns alongside its 5-fluoro and unsubstituted pyrimidine analogs [1]. Comparative testing of these three analogs in parallel CCR4 binding and functional assays can deconvolute the contribution of the C4-methyl group to potency, selectivity, and ADME properties, guiding subsequent lead optimization efforts.

In Vitro ADME and Metabolic Stability Profiling in Piperazinyl Pyrimidine Series

The cyclobutyl and cyclopropyl substituents on the core pyrimidine ring introduce steric bulk that may shield metabolic soft spots compared to linear alkyl chains. While no direct metabolic stability data are publicly available for this compound, its structural features justify inclusion in a panel of analogs designed to assess the impact of cycloalkyl substitution on microsomal stability and cytochrome P450 inhibition, particularly when compared to analogs bearing methyl or ethyl groups at these positions [1].

Quote Request

Request a Quote for 4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.